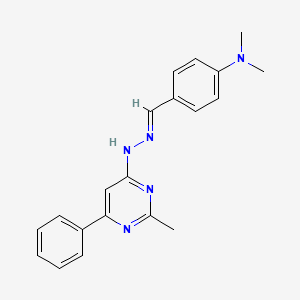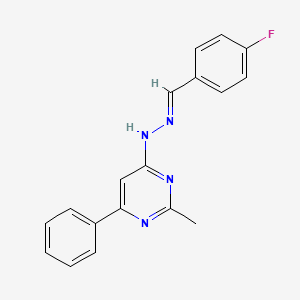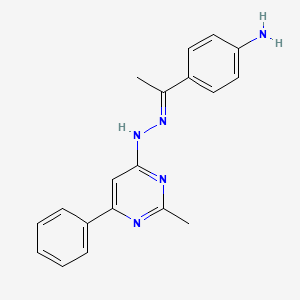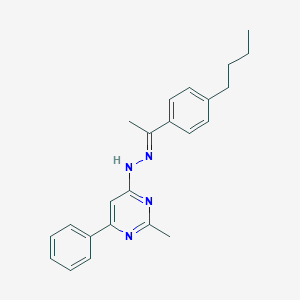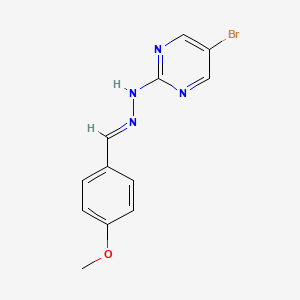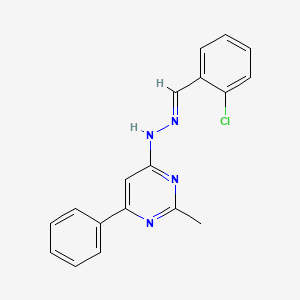
2-chlorobenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone
Vue d'ensemble
Description
2-chlorobenzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone, commonly known as CPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. CPH is a hydrazone derivative of 2-chlorobenzaldehyde and has a molecular weight of 324.8 g/mol.
Applications De Recherche Scientifique
CPH has been extensively studied for its potential applications in various scientific fields. In medicine, CPH has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. It has been used in the treatment of various types of cancer, including breast cancer, lung cancer, and liver cancer. CPH has also been shown to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV). In agriculture, CPH has been used as a pesticide and has been shown to exhibit insecticidal and fungicidal properties. It has been used to control pests and diseases in various crops, including rice, wheat, and soybean. In environmental science, CPH has been used as a chelating agent and has been shown to exhibit strong metal-binding properties. It has been used to remove heavy metals from contaminated soil and water.
Mécanisme D'action
The mechanism of action of CPH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, CPH has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the expression of various genes that are involved in cell proliferation, angiogenesis, and metastasis. In viral infections, CPH has been shown to inhibit the activity of viral proteases, which are enzymes that are essential for viral replication. It has also been shown to inhibit the expression of various cytokines and chemokines, which are involved in the immune response to viral infections.
Biochemical and Physiological Effects
CPH has been shown to exhibit various biochemical and physiological effects. In cancer cells, CPH has been shown to induce apoptosis, a process of programmed cell death. It has also been shown to inhibit cell migration and invasion, which are important processes for cancer metastasis. In viral infections, CPH has been shown to inhibit viral replication and reduce the viral load in infected cells. It has also been shown to modulate the immune response to viral infections, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
CPH has several advantages for lab experiments, including its low toxicity and high stability. It can be easily synthesized in large quantities and purified through recrystallization. However, CPH has some limitations, including its limited solubility in water and its potential to form complexes with metal ions, which can interfere with some analytical techniques.
Orientations Futures
There are several future directions for the research on CPH. In medicine, CPH can be further studied for its potential applications in the treatment of other types of cancer and viral infections. It can also be studied for its potential to overcome drug resistance in cancer cells. In agriculture, CPH can be further studied for its potential to control pests and diseases in other crops. It can also be studied for its potential to improve crop yield and quality. In environmental science, CPH can be further studied for its potential to remove other types of pollutants from contaminated soil and water. It can also be studied for its potential to improve soil fertility and reduce soil erosion.
Propriétés
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4/c1-13-21-17(14-7-3-2-4-8-14)11-18(22-13)23-20-12-15-9-5-6-10-16(15)19/h2-12H,1H3,(H,21,22,23)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOSVQKJDRQIRH-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NN=CC2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N/N=C/C2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(4-chlorophenoxy)acetyl]-2,4-dinitrobenzohydrazide](/img/structure/B3842947.png)
![N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842952.png)
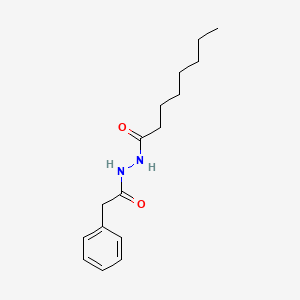
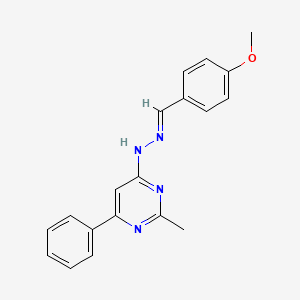
![3-chloro-N'-[1-(2-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3842969.png)

